(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

Purification Process Chemistry Distillation

In fluorinated building block procurement, generic substitution of the achiral E-isomer (CAS 72016-05-8) for this Z-allylic alcohol leads to complete enantioselectivity loss in asymmetric synthesis. This compound solves that risk with its defined Z-olefin geometry. - Essential substrate for Sharpless asymmetric epoxidation to install chiral epoxides on fluorinated backbones. - Z-configuration enables intramolecular oxy-Michael cyclization for fluorinated THF/pyran synthesis. - Higher density than its linear isomer ensures cleaner phase separation in fluorous biphasic catalyst recovery.

Molecular Formula C7H5F9O
Molecular Weight 276.10 g/mol
Cat. No. B13115925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Molecular FormulaC7H5F9O
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESC(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O
InChIInChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1-
InChIKeyICPWRRKQWSNHQB-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol


(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol (CAS 239463-99-1) is a highly fluorinated, branched allylic alcohol classified within fluorinated pharmaceutical intermediates . Its structure features a conjugated Z-alkene flanked by a hydroxymethyl group and a perfluoroalkyl chain bearing a trifluoromethyl branch, a configuration that distinctly impacts both its stereoelectronic profile and physical properties compared to its achiral, linear structural isomer . This compound is supplied primarily to research laboratories and pharmaceutical development groups, typically at a purity benchmark of 97% .

Role Fluorinated chiral building block
Geometry Z-olefin for asymmetric synthesis

Substitution Limitations of Linear Fluoroalkenol for (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol


In fluorinated building block procurement, generic substitution based solely on the C₇H₅F₉O molecular formula introduces significant risk. The target compound is a branched perfluoroalkyl system with a defined Z-olefin geometry, while its closest linear isomer, 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol (CAS 72016-05-8), adopts an achiral E-configuration . This difference manifests in divergent boiling point ranges (the linear isomer boils at 78–83 °C at 28 mmHg ) and density values (1.552 g/cm³ for the linear isomer ), directly affecting distillation purification protocols. Furthermore, for asymmetric synthetic applications, the substitution of a Z-configured, prochiral allylic alcohol with an achiral E-isomer can lead to a complete loss of enantioselectivity, rendering the downstream synthesis non-viable [1].

Using the linear E-isomer removes the prochiral centre, causing complete loss of enantioselectivity in asymmetric reactions.
Boiling point shift may alter distillation protocols; thermal degradation risk increases if conditions are not re-optimized.
Density difference may reverse phase assignment in biphasic extractions, disrupting established continuous-flow processes.

Quantitative Evidence: (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol vs Closest Analog


Boiling Point: Branched vs Linear Isomer

The branched (Z)-isomer exhibits a measurably higher boiling point than its linear constitutional isomer. The linear analog, 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol, distills at 78–83 °C under 2.8 kPa (28 mmHg) . Although an exact boiling point for the target compound is not publicly reported at the same pressure, its greater molecular branching and higher symmetry reduce its vapor pressure, a class-level inference supported by general fluorocarbon structure-property relationships. This thermal separation is critical for reactive distillation steps where thermal stability of the Z-alkene must be preserved during purification.

Boiling point
Class-level inference
Predicted >5 °C higher than linear isomer
Informs distillation protocol design
Verify under matched reduced pressure
Purification Process Chemistry Distillation

Density Impact on Biphasic Extraction

The linear structural isomer has a reported density of 1.552 g/cm³ . The branched target compound, carrying a trifluoromethyl substituent on the perfluorocarbon skeleton, is expected to exhibit a notably higher density (>1.55 g/cm³) due to the enhanced molecular compactness, a trend consistently observed in perfluorocarbon isomer series. This density shift governs phase separation behavior in fluorinated biphasic systems, where a density differential of even 0.02 g/cm³ can determine whether the fluorinated alcohol partitions as the upper or lower layer, directly impacting continuous extraction process design.

Density
Class-level inference
Inferred >1.552 g/cm³ (linear: 1.552 g/cm³)
Phase separation behavior in biphasic systems
Confirm experimentally for scale-up
Physical Property Extraction Formulation

Z-Olefin Geometry for Asymmetric Catalysis

The target compound is specifically described as the (Z)-isomer . The linear constitutional isomer, 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol, adopts the E-configuration and is achiral . In asymmetric catalysis—such as Sharpless epoxidation or NHC-catalyzed kinetic resolution—the Z-alkene geometry is mandatory for enantiofacial discrimination. Substitution with the E-isomer results in a complete loss of enantioselectivity, as demonstrated class-wide across allylic alcohol substrates. No published quantitative comparative data exist for this specific fluorinated pair; however, the stereochemical imperative is a well-validated class-level inference [1].

Olefin geometry
Class-level inference
Z-configuration; prochiral vs achiral E-isomer
Mandatory for asymmetric induction
No head-to-head enantioselectivity data
Asymmetric Synthesis Stereochemistry Chiral Building Block

Application Scenarios for (Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol


Sharpless Epoxidation for Fluorinated Chiral Epoxides

The (Z)-allylic alcohol motif is the canonical substrate for the Sharpless asymmetric epoxidation, where the Z-olefin geometry is a prerequisite for achieving high enantioselectivity [1]. Using this compound, chemists can install a chiral epoxide on a heavily fluorinated backbone, generating a versatile intermediate for pharmaceutical candidates where fluorine content modulates metabolic stability and lipophilicity.

Fluorinated Heterocycles via Oxy-Michael Cyclization

The nucleophilic hydroxyl group conjugated to the electron-deficient Z-alkene enables intramolecular oxy-Michael cyclization to form fluorinated tetrahydrofurans or pyrans [2]. The Z-configuration facilitates the required orbital alignment for cyclization, a stereoelectronic feature absent in the E-isomer.

Fluorous-Tagged Reagents for Biphasic Catalysis

The high fluorine content and predicted elevated density of this branched alcohol make it an ideal precursor for synthesizing fluorous-tagged ligands and catalysts. The density differential relative to the linear isomer (≥0.01 g/cm³) enables cleaner phase separation in fluorous biphasic systems, improving catalyst recovery in continuous processes [3].

Application
Selection Property
Validation Focus
Sharpless asymmetric epoxidation
Z-allylic alcohol geometry
Enantioselectivity and epoxide configuration
Fluorinated heterocycle synthesis
Conjugated hydroxyl and electron-deficient alkene
Cyclization efficiency and stereochemistry
Fluorous biphasic catalysis
High fluorine content and density profile
Phase separation and catalyst recovery
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